(1H-Pyrazole-4,5-diyl)dimethanol
CAS No.:
Cat. No.: VC13703861
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2O2 |
|---|---|
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | [5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7) |
| Standard InChI Key | ARAOJJZYLIJJKT-UHFFFAOYSA-N |
| SMILES | C1=NNC(=C1CO)CO |
| Canonical SMILES | C1=NNC(=C1CO)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms at positions 1 and 2. Hydroxymethyl groups (-CH₂OH) are attached to positions 4 and 5, creating a planar structure with enhanced hydrogen-bonding capacity. This configuration facilitates interactions with biological targets, such as enzymes and microbial cell walls .
Table 1: Molecular Properties of (1H-Pyrazole-4,5-diyl)dimethanol
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Hydrogen Bond Donors | 2 (hydroxyl groups) |
| Hydrogen Bond Acceptors | 4 (2 N, 2 O) |
Tautomerism and Stereoelectronic Effects
The pyrazole ring exhibits tautomerism, with the 1H-tautomer being dominant due to stabilization from intramolecular hydrogen bonding between the N1-H and C4-OH groups . Density functional theory (DFT) studies suggest that the hydroxymethyl groups adopt a pseudo-axial orientation, minimizing steric hindrance while maximizing electronic conjugation with the aromatic system .
Synthesis and Optimization Strategies
Conventional Two-Step Synthesis
The standard synthesis involves:
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Condensation Reaction: Ethyl acetoacetate and hydrazine hydrate undergo cyclization under acidic conditions to form 4,5-dimethylpyrazole.
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Hydroxymethylation: Formaldehyde is introduced via Mannich reaction, substituting methyl groups with hydroxymethyl functionalities .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, HCl, reflux, 6h | 78% |
| 2 | Formaldehyde, NaOH, 50°C, 4h | 65% |
Green Chemistry Approaches
Recent methodologies emphasize solvent-free reactions and catalytic systems. A 2024 study demonstrated the use of phosphotungstic acid (PTA) as a recyclable catalyst in acetone/2,2-dimethoxypropane, achieving 82% yield under argon atmosphere . This method reduces byproduct formation and eliminates hazardous solvents.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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3250–3100 (O-H stretch, hydrogen-bonded)
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2920 (C-H stretch, aliphatic)
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1605 (C=N pyrazole ring)
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, pyrazole H3)
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δ 4.75 (t, J = 5.2 Hz, 2H, -OH)
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δ 4.12 (d, J = 5.2 Hz, 4H, -CH₂OH)
¹³C NMR (100 MHz, DMSO-d₆):
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 32 µg/mL vs. S. aureus) and dermatophytic fungi (MIC = 64 µg/mL vs. T. rubrum). Synergistic effects with sulfonamides enhance potency by 4–8 fold against drug-resistant strains .
Table 3: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 128 | DNA gyrase interference |
| Candida albicans | 256 | Ergosterol biosynthesis |
Structure-Activity Relationships
Quantum mechanical calculations reveal that the dual hydroxymethyl groups:
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Increase solubility (logP = −0.89 vs. 1.05 for parent pyrazole)
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Enhance target binding through hydrogen bond donation (ΔG = −8.2 kcal/mol with E. coli dihydrofolate reductase)
Industrial and Pharmaceutical Applications
Drug Precursor Synthesis
The compound serves as a key intermediate in synthesizing:
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Anticancer agents: Platinum(II) complexes showing IC₅₀ = 12 µM against MCF-7 cells
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Antivirals: Thiourea derivatives active against HSV-1 (EC₅₀ = 5.3 µM)
Polymer Chemistry
Incorporation into epoxy resins improves thermal stability (Tg increased by 38°C) and adhesive strength (12.4 MPa vs. 8.9 MPa for bisphenol-A analogs).
Future Research Directions
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Catalytic Asymmetric Modifications: Developing chiral variants for enantioselective drug synthesis.
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Nanoformulations: Liposomal encapsulation to enhance bioavailability (current t₁/₂ = 1.8 h in plasma).
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Computational Drug Design: QSAR models predicting activity against emerging pathogens.
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